2-(9H-Fluoren-2-yl)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC8745009
Molecular Formula: C21H13NO2
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H13NO2 |
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Molecular Weight | 311.3 g/mol |
IUPAC Name | 2-(9H-fluoren-2-yl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C21H13NO2/c23-20-18-7-3-4-8-19(18)21(24)22(20)15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2 |
Standard InChI Key | TVNMMGKLLFGUAU-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES | C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Structural Analysis
The compound’s rigidity arises from the fused bicyclic fluorene and isoindoline-dione systems. X-ray crystallography data for analogous compounds (e.g., brominated derivatives) reveal planar configurations with intermolecular π-π stacking, suggesting similar behavior in this derivative . The electron-withdrawing dione groups enhance electrophilicity, making the compound reactive toward nucleophilic agents.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione typically involves multi-step reactions, as outlined in patent literature for related isoindoline-diones . A representative pathway includes:
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Fluorene Functionalization:
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Bromination or lithiation of 9H-fluorene at the 2-position to introduce a reactive site.
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Coupling with Isoindoline-dione Precursors:
Key Reaction Conditions:
Industrial Scalability
While laboratory-scale synthesis is well-documented, industrial production faces challenges in purity control and cost efficiency. Continuous flow reactors and advanced crystallization techniques are proposed to enhance yield, as demonstrated in the synthesis of tetrabromo derivatives .
Comparison with Analogous Compounds
Brominated Derivatives
Tetrabromo-substituted variants (e.g., 4,5,6,7-tetrabromo-2-(9H-fluoren-2-yl)-1H-isoindole-1,3-dione) exhibit higher molecular weights (~626.9 g/mol) and altered reactivity due to bromine’s electron-withdrawing effects. These derivatives are prioritized in flame-retardant applications but face toxicity concerns.
Hydroxylated Isoindoline-diones
Compounds with hydroxyl groups (e.g., 5-hydroxyisoindoline-1,3-dione) demonstrate enhanced solubility and bioactivity, underscoring the impact of substituents on functionality .
Challenges and Future Directions
Research Gaps
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Biological Profiling: No in vivo or clinical data exist for this specific compound.
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Thermal Stability: Decomposition pathways under high-temperature conditions remain unstudied.
Industrial Opportunities
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.
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